molecular formula C19H14F3N3O3 B12443931 4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12443931
M. Wt: 389.3 g/mol
InChI Key: NTBLKJSLYXFNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a methoxyphenyl group, linked to an aminobenzoic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached to the pyrimidine ring through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Aminobenzoic Acid Moiety: The aminobenzoic acid moiety is synthesized separately and then coupled to the pyrimidine ring through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, DMF), and bases (triethylamine).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(3-Methoxyphenyl)-4-methylpyrimidin-2-yl]aminobenzoic acid: Similar structure but lacks the trifluoromethyl group.

    4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    This compound ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

IUPAC Name

4-[[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C19H14F3N3O3/c1-28-14-4-2-3-12(9-14)15-10-16(19(20,21)22)25-18(24-15)23-13-7-5-11(6-8-13)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25)

InChI Key

NTBLKJSLYXFNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.